molecular formula C26H22N6O2 B2595010 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031552-88-1

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

Cat. No. B2595010
CAS RN: 1031552-88-1
M. Wt: 450.502
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C26H22N6O2 and its molecular weight is 450.502. The purity is usually 95%.
BenchChem offers high-quality 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Binding Activity

Research has explored the synthesis of tricyclic heterocycles related to quinazolin-5(6H)-ones, focusing on their affinity for the benzodiazepine (BZ) receptor. A leading compound in this series demonstrated comparable activity to established BZ antagonists, showcasing the potential of these compounds in designing novel therapeutic agents with targeted receptor activity (Francis et al., 1991).

H1-Antihistaminic Agents

A novel series of triazolo[4,3-a]quinazolin-5-ones was synthesized and tested for H1-antihistaminic activity, indicating significant protection against histamine-induced bronchospasm in guinea pigs. The most active compound from this series was found to be more potent than the reference standard chlorpheniramine maleate, with minimal sedative effects. This suggests their potential as a new class of H1-antihistamines (Alagarsamy et al., 2009).

Anticonvulsant Activity

Derivatives of triazoloquinazolin-5(4H)-ones have been evaluated for anticonvulsant activity, revealing compounds with high safety margins and significant oral activity against seizures induced by maximal electroshock in mice. These findings highlight the therapeutic potential of these compounds in managing convulsive disorders (Zhang et al., 2015).

Antimicrobial Activities

Studies on novel quinazolinones fused with triazole and other heterocyclic rings demonstrated significant antibacterial and antifungal activities. These compounds present a new avenue for the development of antimicrobial agents, capable of targeting a broad spectrum of pathogenic microorganisms (Pandey et al., 2009).

Antiproliferative Agents

Research into 5-amino-1-aryl-1H-1,2,3-triazole scaffolds has identified compounds with selective influence on ovarian cancer cells, demonstrating the potential of these derivatives as antiproliferative agents. This suggests their application in cancer therapy, highlighting the importance of structural optimization for enhanced efficacy (Pokhodylo et al., 2020).

properties

IUPAC Name

3-phenyl-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N6O2/c33-25-21-12-11-19(26(34)31-15-13-30(14-16-31)20-9-5-2-6-10-20)17-22(21)32-24(27-25)23(28-29-32)18-7-3-1-4-8-18/h1-12,17,29H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLAOMUZHDFRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.